Diisopropylamino-acetic acid hydrochloride
Overview
Description
Diisopropylamino-acetic acid hydrochloride is a biochemical compound with the molecular formula C8H17NO2•HCl and a molecular weight of 195.69 g/mol . It is primarily used in proteomics research and is known for its role in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropylamino-acetic acid hydrochloride can be synthesized through the reductive amination of acetone with ammonia using a modified copper oxide catalyst, typically copper chromite . The reaction proceeds as follows: [ \text{NH}_3 + 2 (\text{CH}_3)_2\text{CO} + 2 \text{H}_2 \rightarrow \text{C}6\text{H}{15}\text{N} + 2 \text{H}_2\text{O} ]
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring the purity and consistency required for research applications. The process typically includes rigorous purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Diisopropylamino-acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
Diisopropylamino-acetic acid hydrochloride is widely used in scientific research, particularly in:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in biochemical assays and studies involving proteomics.
Mechanism of Action
The mechanism of action of diisopropylamino-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a biochemical reagent, facilitating various chemical reactions and processes. The exact molecular targets and pathways depend on the specific application and context in which it is used.
Comparison with Similar Compounds
N,N-Diisopropylethylamine: A hindered organic base used in similar applications.
Triethylamine: Another hindered organic base with similar properties.
Uniqueness: Diisopropylamino-acetic acid hydrochloride is unique due to its specific molecular structure and properties, which make it particularly suitable for certain biochemical applications. Its ability to act as a reagent in various organic synthesis reactions and its role in proteomics research distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[di(propan-2-yl)amino]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)9(7(3)4)5-8(10)11;/h6-7H,5H2,1-4H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCVNFBFACVLOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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